Phenylephrine 2-O-3'-O-Diglucuronide

Catalog No.
S14397013
CAS No.
M.F
C21H29NO14
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylephrine 2-O-3'-O-Diglucuronide

Product Name

Phenylephrine 2-O-3'-O-Diglucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[(1R)-1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H29NO14

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C21H29NO14/c1-22-6-9(34-21-15(28)11(24)13(26)17(36-21)19(31)32)7-3-2-4-8(5-7)33-20-14(27)10(23)12(25)16(35-20)18(29)30/h2-5,9-17,20-28H,6H2,1H3,(H,29,30)(H,31,32)/t9-,10-,11-,12-,13-,14+,15+,16-,17-,20+,21+/m0/s1

InChI Key

VDQQBBUYOKHAOY-GYSDEIIGSA-N

Canonical SMILES

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Phenylephrine 2-O-3'-O-Diglucuronide is a significant metabolite of phenylephrine, which is primarily known for its role as an alpha-1 adrenergic receptor agonist. This compound is involved in various physiological processes, particularly in the context of vasoconstriction and decongestion. Phenylephrine itself is widely used in clinical settings for managing conditions such as nasal congestion and hypotension. The glucuronidation of phenylephrine to form Phenylephrine 2-O-3'-O-Diglucuronide enhances its solubility and facilitates its excretion from the body, making it an important compound for understanding the pharmacokinetics of phenylephrine .

Phenylephrine 2-O-3'-O-Diglucuronide primarily undergoes two types of reactions: hydrolysis and conjugation.

  • Hydrolysis can occur under acidic or basic conditions, resulting in the cleavage of the glucuronide moiety, yielding phenylephrine and glucuronic acid as products.
  • Conjugation involves the transfer of glucuronic acid from UDP-glucuronic acid to phenylephrine, facilitated by UDP-glucuronosyltransferases (UGTs). This reaction is crucial for the metabolic processing of phenylephrine in the liver and intestines .

Common Reagents and Conditions

  • Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
  • Conjugation: UDP-glucuronic acid and UGT enzymes in a buffered solution.

Major Products

  • Hydrolysis yields: Phenylephrine and Glucuronic acid.
  • Conjugation yields: Phenylephrine 2-O-3'-O-Diglucuronide.

As a metabolite of phenylephrine, Phenylephrine 2-O-3'-O-Diglucuronide does not exhibit significant pharmacological activity on its own but plays a critical role in the metabolism and clearance of phenylephrine. It serves as a marker for studying the pharmacokinetics of phenylephrine, particularly in understanding how phenylephrine is processed in the body after administration . The compound's formation through glucuronidation enhances solubility, aiding renal excretion, which is vital for reducing potential toxicity associated with higher concentrations of phenylephrine.

Phenylephrine 2-O-3'-O-Diglucuronide can be synthesized through enzymatic glucuronidation processes. The synthesis typically involves:

  • Enzymatic Glucuronidation: Utilizing recombinant UGT enzymes to catalyze the transfer of glucuronic acid from UDP-glucuronic acid to phenylephrine.
  • Industrial Production: This process can be optimized in bioreactors for high yield and purity by controlling parameters such as temperature, pH, and substrate concentration .

Studies involving Phenylephrine 2-O-3'-O-Diglucuronide focus on its interactions with various drugs. For instance, acetaminophen has been shown to significantly influence the pharmacokinetics of phenylephrine by increasing its bioavailability and altering its metabolic pathways. This interaction suggests that concurrent use may enhance cardiovascular effects due to increased levels of phenylephrine . Understanding these interactions is crucial for optimizing therapeutic strategies involving phenylephrine.

Phenylephrine 2-O-3'-O-Diglucuronide can be compared with other metabolites formed through similar conjugation processes:

CompoundDescriptionUnique Features
Phenylephrine SulfateAnother major metabolite formed via sulfation.Enhances solubility; plays a role in excretion similar to glucuronides.
Morphine-6-GlucuronideA pharmacologically active glucuronide metabolite of morphine.Exhibits analgesic properties; significant clinical relevance compared to others.
Acetaminophen GlucuronideA common metabolite resulting from acetaminophen metabolism.Demonstrates widespread occurrence of glucuronidation; important in pain relief.

Phenylephrine 2-O-3'-O-Diglucuronide is unique due to its specific role in the metabolic pathway of phenylephrine, contributing significantly to its pharmacokinetic profile and renal excretion processes .

XLogP3

-4.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

519.15880460 g/mol

Monoisotopic Mass

519.15880460 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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